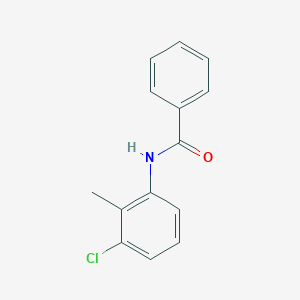

N-(3-Chloro-o-tolyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c1-10-12(15)8-5-9-13(10)16-14(17)11-6-3-2-4-7-11/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBZYCYXYZUIHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193463 | |

| Record name | N-(3-Chloro-o-tolyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40447-04-9 | |

| Record name | N-(3-Chloro-2-methylphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40447-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Chloro-o-tolyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040447049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40447-04-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Chloro-o-tolyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-chloro-o-tolyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(3-CHLORO-O-TOLYL)BENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KHD4YVI1MG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of N-(3-Chloro-o-tolyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical properties of N-(3-Chloro-o-tolyl)benzamide, a compound of interest in various fields of chemical and pharmaceutical research. Understanding these fundamental characteristics is paramount for its synthesis, purification, formulation, and application in drug discovery and development. This document delves into the experimental determination and theoretical understanding of its key physical attributes, offering a self-validating framework for researchers.

Chemical Identity and Structure

This compound, also known as N-(3-chloro-2-methylphenyl)benzamide, is an aromatic amide. Its structure consists of a benzamide core N-substituted with a 3-chloro-2-methylphenyl group.

Molecular Structure:

Caption: Chemical structure of this compound.

Key Identifiers:

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂ClNO | - |

| Molecular Weight | 245.71 g/mol | - |

| CAS Number | 40447-04-9 | - |

Synthesis

A common and effective method for the synthesis of this compound involves the acylation of 3-chloro-2-methylaniline with benzoyl chloride. This reaction, a nucleophilic acyl substitution, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: Workflow for Thiele tube boiling point determination.

Trustworthiness of the Protocol: This method is self-validating as the boiling point is defined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. The point at which the liquid re-enters the capillary tube precisely corresponds to this equilibrium.

Solubility

[2]##### Experimental Protocol: Shake-Flask Method for Solubility Determination

[3][4][5][6][7]The shake-flask method is the gold standard for determining thermodynamic solubility.

Caption: Workflow for shake-flask solubility determination.

Expertise in Methodology: Ensuring that true equilibrium is reached is the most critical aspect of this protocol. This is typically verified by taking samples at different time points until the measured concentration remains constant.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. While a comprehensive public database of spectra for this specific compound is not available, the expected spectral features can be predicted based on its structure and data from similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoyl and the tolyl rings, a singlet for the methyl group, and a broad singlet for the amide proton.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon, the aromatic carbons (with variations due to the chloro and methyl substituents), and the methyl carbon.

-

IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the C=O stretching of the amide group (typically around 1650 cm⁻¹) and a band for the N-H stretching (around 3300 cm⁻¹).

Conclusion

This technical guide has outlined the key physical properties of this compound, providing a framework for its synthesis, characterization, and further investigation. The provided experimental protocols are robust and widely accepted in the scientific community. Accurate determination of these physical properties is a cornerstone of rigorous chemical and pharmaceutical research, enabling the development of novel therapeutics and other advanced materials.

References

- Gowda, B. T., et al. (2003). "Crystal structure of N-(3-chlorophenyl)-2-methylbenzamide." Acta Crystallographica Section E: Structure Reports Online, 59(10), o1556-o1557.

-

Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

- Gowda, B. T., et al. (2011). "2-Chloro-N-(3-methylphenyl)benzamide." Acta Crystallographica Section E: Structure Reports Online, 67(12), o3381.

- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

- Gowda, B. T., et al. (2011). "3-Chloro-N-(2-methylphenyl)benzamide." Acta Crystallographica Section E: Structure Reports Online, 67(12), o3381.

-

Cheméo. (n.d.). Chemical Properties of Benzamide, N-(3-methylphenyl)-2-methyl-. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 3-chloro-2-methylaniline. Retrieved from [Link]

-

Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

- Gowda, B. T., et al. (2008). "N-(3-Methylphenyl)benzamide." Acta Crystallographica Section E: Structure Reports Online, 64(12), o2383.

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

ACS Publications. (n.d.). Estimation of the Normal Boiling Point of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 4-Chloro-N-phenylbenzamide. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectrum of 3-phenyl-6-(trifluoromethyl)-3,4dihydro-2H-benzo[e]ox[8][9]azine. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

SlideShare. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

- Gowda, B. T., et al. (2008). "3-Methyl-N-phenylbenzamide." Acta Crystallographica Section E: Structure Reports Online, 64(11), o2215.

-

MDPI. (n.d.). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Retrieved from [Link]

Sources

- 1. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. bioassaysys.com [bioassaysys.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. N-(3-Chlorophenyl)-2-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Chloro-N-(3-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(3-Chloro-o-tolyl)benzamide: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(3-Chloro-o-tolyl)benzamide, a substituted benzamide of interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, analytical characterization, and explores its potential therapeutic applications based on the established pharmacological profile of the broader benzamide class of compounds.

Core Molecular Identity

This compound, also known as N-(3-chloro-2-methylphenyl)benzamide, is a synthetic organic compound characterized by a benzoyl group attached to the nitrogen of a 3-chloro-2-methylaniline moiety.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| CAS Number | 40447-04-9[1] |

| Molecular Formula | C₁₄H₁₂ClNO[2] |

| Molecular Weight | 245.7 g/mol [2] |

| InChI Key | YYBZYCYXYZUIHL-UHFFFAOYSA-N[2] |

| SMILES | Cc1c(cccc1NC(=O)c2ccccc2)Cl[2] |

| Synonyms | N-(3-Chloro-2-methylphenyl)benzamide, Benzamide, N-(3-chloro-2-methylphenyl)- |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling.

| Property | Value | Source |

| LogP | 3.57 | [1] |

| Stereochemistry | Achiral | [2] |

| Optical Activity | None | [2] |

Synthesis and Purification

The synthesis of this compound can be achieved through several established methods for amide bond formation. A common and reliable approach involves the acylation of 3-chloro-2-methylaniline with benzoyl chloride.

Synthesis Protocol: Acylation of 3-Chloro-2-methylaniline

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Reaction Scheme:

Sources

An In-depth Technical Guide to N-(3-Chloro-o-tolyl)benzamide: Synthesis, Characterization, and Applications

Abstract: This technical guide provides a comprehensive overview of N-(3-Chloro-o-tolyl)benzamide, a substituted aromatic amide of interest in synthetic chemistry. We delve into its core physicochemical properties, present a detailed, field-proven protocol for its synthesis via nucleophilic acyl substitution, and outline methodologies for its analytical characterization and purification. The narrative emphasizes the causal reasoning behind experimental choices, grounding the procedures in established chemical principles. Furthermore, this document explores the compound's relevance as a synthetic intermediate, particularly within the context of agrochemical and pharmaceutical research, where the benzamide scaffold is a privileged structure. This guide is intended for researchers, chemists, and drug development professionals requiring a practical and scientifically rigorous understanding of this molecule.

Introduction to this compound

This compound, also known as N-(3-chloro-2-methylphenyl)benzamide, is a chemical compound featuring a central amide linkage connecting a benzoyl group to a 3-chloro-2-methylaniline moiety. While not a widely commercialized end-product itself, its structural motifs are of significant interest. Substituted benzamides are a cornerstone in medicinal chemistry and materials science, frequently appearing as key structural scaffolds in biologically active compounds.[1] Derivatives of this class have shown a wide range of therapeutic properties, including anticancer, antibacterial, and antifungal activities.[2]

The precursor, 3-chloro-2-methylaniline, is a known intermediate in the synthesis of quinolinecarboxylic acid herbicides, highlighting the potential utility of its derivatives in agrochemical development.[3] Therefore, a robust understanding of the synthesis and properties of this compound serves as a valuable knowledge base for chemists exploring new derivatives for various industrial and research applications.

This guide provides the necessary theoretical and practical framework for its synthesis, purification, and analysis, empowering researchers to confidently utilize this compound as a building block in discovery programs.

Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental for its synthesis, handling, and application. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₂ClNO | [4][5] |

| Molecular Weight | 245.71 g/mol | [4][5] |

| CAS Number | 40447-04-9 | [4][5] |

| IUPAC Name | N-(3-chloro-2-methylphenyl)benzamide | [4] |

| Synonyms | This compound, Benzamide, N-(3-chloro-2-methylphenyl)- | [4] |

| InChI Key | YYBZYCYXYZUIHL-UHFFFAOYSA-N | [4][5] |

| Canonical SMILES | Cc1c(cccc1NC(=O)c2ccccc2)Cl | [5] |

Synthesis and Purification

The synthesis of this compound is most reliably achieved through the acylation of 3-chloro-2-methylaniline with benzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, often performed under Schotten-Baumann conditions.

Reaction Principle and Mechanistic Insight

The core of the synthesis involves the nitrogen atom of the primary amine (3-chloro-2-methylaniline) acting as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride (benzoyl chloride). The reaction proceeds via a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group and forming the stable amide C-N bond.

A critical component of this reaction is the inclusion of a base, such as pyridine or triethylamine. Its primary role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. This is crucial for two reasons:

-

Preventing Protonation: The amine starting material is basic and would be readily protonated by the generated HCl. The resulting ammonium salt is no longer nucleophilic, which would halt the reaction.

-

Driving Equilibrium: By removing a product (HCl), the base drives the reaction equilibrium towards the formation of the desired amide, ensuring a high yield.

Synthesis Workflow Diagram

The following diagram outlines the logical flow from starting materials to the final, purified product.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Reagents and Materials:

-

3-Chloro-2-methylaniline (CAS: 87-60-5)

-

Benzoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric Acid (1 M HCl)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethanol

-

Deionized Water

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator, Buchner funnel, and filtration apparatus.

Procedure:

-

Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-2-methylaniline (e.g., 5.0 g, 1.0 eq) and pyridine (1.1 eq) in 100 mL of anhydrous dichloromethane.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature equilibrates to near 0 °C.

-

Acylation: Transfer benzoyl chloride (1.05 eq) to a dropping funnel and add it dropwise to the stirred amine solution over 30 minutes. Causality Note: Slow, dropwise addition is essential to control the exothermic nature of the acylation reaction and prevent the formation of side products.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction's completion by Thin Layer Chromatography (TLC).

-

Aqueous Workup: Transfer the reaction mixture to a 500 mL separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL). This step protonates and removes the basic pyridine catalyst and any unreacted amine into the aqueous layer.

-

Wash with a saturated NaHCO₃ solution (2 x 50 mL). This neutralizes any remaining HCl and hydrolyzes/removes unreacted benzoyl chloride.

-

Wash with brine (1 x 50 mL). This removes the majority of dissolved water from the organic layer before the final drying step.

-

-

Drying and Solvent Removal: Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate to dryness using a rotary evaporator to yield the crude product, typically an off-white solid.

-

Purification by Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol. Add deionized water dropwise until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Analytical Characterization

Confirmation of the product's identity and purity is a non-negotiable step in synthesis. High-Performance Liquid Chromatography (HPLC) is an excellent method for assessing the purity of this compound.[4]

HPLC Purity Analysis Protocol

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Newcrom R1 reverse-phase column or a similar C18 column (e.g., 4.6 x 150 mm, 5 µm).[4]

-

Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid. For MS-compatible methods, replace phosphoric acid with 0.1% formic acid.[4]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm (due to the aromatic nature of the compound).

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a sample solution of ~1 mg/mL in acetonitrile.

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared sample solution.

-

Run the analysis for a sufficient time (e.g., 10-15 minutes) to ensure all components have eluted.

-

Expected Outcome: A successful synthesis and purification will result in a chromatogram showing a single major peak, with an area percentage >98%, indicating a high-purity product.

Applications in Research and Development

This compound primarily serves as a versatile intermediate in synthetic organic chemistry. Its value lies in the combination of a modifiable benzamide core and a substituted aniline ring, allowing for further functionalization to create diverse molecular libraries.

-

Pharmaceutical Research: The benzamide functional group is a well-known pharmacophore present in numerous approved drugs. This compound can be used as a starting point or fragment in the development of new therapeutic agents targeting a variety of pathways, including enzyme inhibition and anti-inflammatory responses.[6]

-

Agrochemical Synthesis: The presence of the 3-chloro-2-methylphenyl group is significant. The parent amine, 3-chloro-2-methylaniline, is a key precursor for quinclorac, a selective herbicide.[3] This positions this compound and its analogues as compounds of interest for the discovery of new pesticides and herbicides.

Safety and Handling

This compound and its synthetic precursors require careful handling.

-

General Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Reagent Hazards: Benzoyl chloride is corrosive and lachrymatory. Pyridine is flammable and toxic. 3-Chloro-2-methylaniline is classified as toxic if swallowed and may cause skin and eye irritation.[7]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

-

SIELC Technologies. (2018). This compound. Retrieved from [Link]

-

My Skin Recipes. (n.d.). (Z)-N-(1-Chloro-3-oxo-3-(piperidin-1-yl)-1-(o-tolyl)prop-1-en-2-yl)benzamide. Retrieved from [Link]

-

Aparicio-Acosta, D. F., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1838. Retrieved from [Link]

-

Gowda, B. T., et al. (2008). 3-Chloro-N-(3-chloro-phen-yl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o949. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-2-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 3-chloro-2-methylaniline.

- Google Patents. (n.d.). Production process of herbicide intermediate 3-chloro-2-methylaniline.

Sources

- 1. CAS 18370-10-0: Benzamide, 3-chloro-N-methyl- | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. (Z)-N-(1-Chloro-3-oxo-3-(piperidin-1-yl)-1-(o-tolyl)prop-1-en-2-yl)benzamide [myskinrecipes.com]

- 7. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Solubility of N-(3-Chloro-o-tolyl)benzamide in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of N-(3-Chloro-o-tolyl)benzamide, a crucial parameter for its application in research, drug development, and chemical synthesis. As a substituted benzamide, its solubility profile dictates its behavior in various chemical processes, from reaction kinetics to purification and formulation. This document will delve into the theoretical and practical aspects of its solubility, offering a robust framework for scientists and researchers.

Introduction: The Critical Role of Solubility in the Application of this compound

This compound belongs to the benzamide class of compounds, which are known for their diverse pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1] Substituted benzamides are pivotal in medicinal chemistry and are explored for their potential as therapeutic agents.[2] The specific compound, this compound, serves as a key intermediate in the synthesis of biologically active molecules, where understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products.[3]

Solubility is a fundamental physicochemical property that influences a compound's bioavailability, dissolution rate, and ultimately its therapeutic efficacy.[4][5] For researchers in drug development, a comprehensive understanding of a compound's solubility in various organic solvents is essential for tasks such as:

-

Reaction Chemistry: Ensuring reactants are in the same phase for optimal reaction rates.

-

Crystallization and Purification: Selecting appropriate solvents for isolating the compound with high purity.

-

Analytical Method Development: Preparing solutions for techniques like High-Performance Liquid Chromatography (HPLC).[6]

-

Formulation: Developing stable and effective dosage forms.

This guide will provide an in-depth analysis of the factors governing the solubility of this compound and a practical approach to its experimental determination.

Physicochemical Properties of this compound

To understand the solubility of this compound, it is essential to first consider its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂ClNO | [6] |

| Molecular Weight | 245.711 g/mol | [6] |

| LogP (Octanol-Water Partition Coefficient) | 3.57 | [6] |

| CAS Number | 40447-04-9 | [6] |

The relatively high LogP value of 3.57 indicates that this compound is a lipophilic ("fat-loving") compound, suggesting a preference for nonpolar environments and consequently, higher solubility in organic solvents compared to water.[6] The presence of the chloro and tolyl groups on the benzamide scaffold contributes to this lipophilicity.

Factors Influencing the Solubility of this compound

The solubility of a solid in a liquid solvent is governed by a delicate balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the following factors are particularly influential:

-

Molecular Structure and Polarity: The molecule possesses both polar (the amide group) and nonpolar (the benzene rings, chloro, and methyl groups) regions. The amide group (-CONH-) can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O). However, the bulky aromatic rings and the chloro-substituent create steric hindrance and contribute to the overall nonpolar character.[7]

-

Solvent Properties: The principle of "like dissolves like" is a useful guide.

-

Polar Protic Solvents (e.g., alcohols like methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to have moderate to good solubility for this compound due to interactions with the amide group.

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile, ethyl acetate): These solvents can accept hydrogen bonds but do not donate them. Their ability to dissolve this compound will depend on a combination of dipole-dipole interactions and their ability to disrupt the crystal lattice of the solute. Studies on the parent compound, benzamide, show good solubility in acetone and moderate solubility in acetonitrile and ethyl acetate.[8][9]

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through weaker van der Waals forces. Given the significant nonpolar character of this compound, it is expected to exhibit some solubility in these solvents, particularly those with aromatic character like toluene that can engage in pi-pi stacking interactions.

-

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility generally increases with temperature.[5][8][9] This is a critical parameter to consider during experimental work and process development.

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the this compound molecules together in the solid state is a significant barrier to dissolution. Solvents must provide sufficient energy through solvation to overcome this lattice energy. The presence of hydrogen bonding between amide groups in the crystal structure can lead to high lattice energy.[10]

Predicted and Comparative Solubility Profile

Table 1: Experimentally Determined Solubility of Benzamide in Various Organic Solvents at Different Temperatures. [8][9]

| Solvent | Temperature (K) | Mole Fraction Solubility (x10³) |

| Methanol | 283.15 | 158.4 |

| 323.15 | 457.2 | |

| Ethanol | 283.15 | 89.1 |

| 323.15 | 281.8 | |

| Acetone | 283.15 | 134.9 |

| 323.15 | 389.0 | |

| Ethyl Acetate | 283.15 | 25.1 |

| 323.15 | 87.1 | |

| Acetonitrile | 283.15 | 20.4 |

| 323.15 | 64.6 | |

| Water | 283.15 | 10.2 |

| 323.15 | 30.9 |

Analysis and Prediction for this compound:

The addition of a chloro group and a methyl group to the benzamide structure increases its molecular weight and lipophilicity (as evidenced by the high LogP). This will likely lead to:

-

Decreased solubility in polar protic solvents like water and, to a lesser extent, methanol and ethanol, compared to benzamide. The increased nonpolar surface area will disrupt the hydrogen bonding network of these solvents.

-

Increased solubility in less polar and nonpolar solvents such as toluene, dichloromethane, and ethers, where van der Waals interactions and dipole-induced dipole forces will play a more significant role.

-

Moderate solubility in polar aprotic solvents like acetone, acetonitrile, and ethyl acetate is still expected, as these solvents can effectively solvate the polar amide group while also interacting favorably with the nonpolar parts of the molecule.

Experimental Protocol for Determining Solubility

A reliable and reproducible method for determining the solubility of this compound is crucial. The gravimetric method is a common and accurate technique.[11]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled water bath or shaker incubator

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vial

-

Vortex mixer

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-72 hours) with continuous agitation. This ensures that the dissolution process reaches equilibrium.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant into a syringe.

-

Immediately attach a syringe filter and dispense a clear aliquot of the saturated solution into a pre-weighed container. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Accurately weigh the container with the filtered solution.

-

Evaporate the solvent from the solution. This can be done by gentle heating in an oven (ensure the temperature is below the decomposition point of the compound) or in a vacuum desiccator at room temperature.

-

-

Determination of Solute Mass:

-

Once the solvent is completely removed, reweigh the container with the dried solid residue.

-

The mass of the dissolved this compound is the difference between the final and initial weights of the container.

-

-

Calculation of Solubility:

-

Solubility can be expressed in various units, such as g/L, mg/mL, or mole fraction.

-

Solubility (g/L) = (Mass of dissolved solid in g) / (Volume of solution aliquot in L)

-

The mass of the solvent can be determined by subtracting the mass of the dissolved solid from the total mass of the solution aliquot.

-

Self-Validation and Trustworthiness:

-

Equilibrium Confirmation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility should be constant at the later time points.

-

Reproducibility: The experiment should be performed in triplicate to ensure the reliability of the results.

-

Purity of Materials: The purity of both the solute and the solvent should be high to avoid erroneous results.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

Caption: Workflow for the gravimetric determination of solubility.

Safety and Handling

As a chemical intermediate, this compound should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for this compound must be consulted, general guidelines for handling benzamide derivatives include:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.[12][13]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13][14]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12][14]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[12]

Conclusion

The solubility of this compound in organic solvents is a critical parameter that dictates its utility in various scientific and industrial applications. While direct quantitative data is limited, a thorough understanding of its physicochemical properties, combined with comparative data from its parent compound, benzamide, allows for a reasoned prediction of its solubility behavior. This guide has provided a theoretical framework for understanding the factors that influence its solubility and a detailed, self-validating experimental protocol for its accurate determination. By applying the principles and methodologies outlined herein, researchers can effectively harness the potential of this compound in their work.

References

-

This compound - SIELC Technologies. (2018, May 16). Retrieved from [Link]

-

Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Spiral. Retrieved from [Link]

-

Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. (2023, March 29). ACS Publications. Retrieved from [Link]

-

Experimental Measurements and Correlation of the Solubility of Three Primary Amides in Supercritical CO2: Acetanilide, Propanamide, and Butanamide. ACS Publications. Retrieved from [Link]

-

Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide:Dibenzyl Sulfoxide Cocrystal. CORA. Retrieved from [Link]

-

Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. ResearchGate. Retrieved from [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016, November 28). Walsh Medical Media. Retrieved from [Link]

-

3-Chloro-N-(3-chlorophenyl)benzamide. (2008). National Center for Biotechnology Information. Retrieved from [Link]

-

Experiment 27 - Amines and Amides. Jay C. McLaughlin. Retrieved from [Link]

-

Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. Retrieved from [Link]

-

Drug Solubility: Importance and Enhancement Techniques. (2012, October-December). National Center for Biotechnology Information. Retrieved from [Link]

-

4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions. Retrieved from [Link]

-

Amides: Structure, Properties, and Reactions. Solubility of Things. Retrieved from [Link]

-

Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. (2025, March 28). Malaria World. Retrieved from [Link]

-

Benzamide, N-chloro-. (2025, September 15). National Center for Biotechnology Information. Retrieved from [Link]

-

3-Chloro-N-(3-chloro-phen-yl)benzamide. (2008, April 30). National Center for Biotechnology Information. Retrieved from [Link]

-

Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023, November 19). Physical Chemistry Research. Retrieved from [Link]

-

Estimation of Amide Group | B.Sc. & M.Sc. Chemistry Practical |. (2021, March 11). YouTube. Retrieved from [Link]

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024, March 17). Frontiers. Retrieved from [Link]

-

Material Safety Data Sheet - Benzamide. (2010, June 10). ScienceLab.com. Retrieved from [Link]

-

4-Chloro-N-o-tolyl-benzamide. (2009, February 14). National Center for Biotechnology Information. Retrieved from [Link]

-

The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. (2002, March). National Center for Biotechnology Information. Retrieved from [Link]

-

Material Safety Data Sheet - Benzanilide 98%. Cole-Parmer. Retrieved from [Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (Z)-N-(1-Chloro-3-oxo-3-(piperidin-1-yl)-1-(o-tolyl)prop-1-en-2-yl)benzamide [myskinrecipes.com]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascendiacdmo.com [ascendiacdmo.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. 3-Chloro-N-(3-chlorophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. fishersci.com [fishersci.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide on the Crystal Structure of N-(3-Chloro-o-tolyl)benzamide and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of N-(3-Chloro-o-tolyl)benzamide and its closely related derivatives. In the absence of a publicly available crystal structure for this compound, this guide leverages detailed crystallographic data from its isomers and analogues to infer and discuss its probable structural characteristics. The following sections delve into the synthesis, structural analysis, and potential implications of these findings for drug design and materials science.

Introduction: The Significance of Benzamide Scaffolds

Benzamide and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities, including anticancer, antibacterial, antifungal, and antiparasitic properties.[1] The three-dimensional arrangement of atoms within a crystal lattice, known as the crystal structure, dictates many of a compound's physicochemical properties, such as solubility, stability, and bioavailability. For drug development professionals, a thorough understanding of the crystal structure is paramount for rational drug design and the development of effective therapeutic agents. This guide focuses on this compound, a molecule of interest due to the influence of its chloro and tolyl substituents on its conformational properties and intermolecular interactions.

Synthesis and Crystallization

The synthesis of this compound and its derivatives typically follows a standard amidation protocol. The general approach involves the reaction of a substituted benzoyl chloride with a corresponding substituted aniline.

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the nucleophilic acyl substitution of benzoyl chloride with 3-chloro-2-methylaniline. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve 3-chloro-2-methylaniline (1 equivalent) in a suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir.

-

Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield crystalline this compound.

Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. A common and effective method for growing single crystals of benzamide derivatives is slow evaporation.

Experimental Protocol:

-

Solution Preparation: Dissolve the purified this compound in a minimal amount of a suitable solvent, such as ethanol or a mixture of solvents like chloroform and hexane.

-

Slow Evaporation: Loosely cover the container to allow for the slow evaporation of the solvent at room temperature.

-

Crystal Formation: Over a period of several days to weeks, single crystals of sufficient size and quality for X-ray analysis should form.

Crystal Structure Analysis: Insights from Derivatives

While the specific crystal structure of this compound is not publicly documented, a comprehensive analysis of its isomers and closely related derivatives provides a strong foundation for understanding its likely structural features. The following table summarizes key crystallographic data for several relevant benzamide derivatives.

| Compound | Molecular Formula | Crystal System | Space Group | Key Dihedral Angles | Reference |

| 3-Chloro-N-(2-chlorophenyl)benzamide | C₁₃H₉Cl₂NO | Monoclinic | P2₁/c | Dihedral angle between aromatic rings: 4.73(5)° | [2] |

| 3-Chloro-N-(3-chlorophenyl)benzamide | C₁₃H₉Cl₂NO | Monoclinic | P2₁/n | Dihedral angles between aromatic rings: 9.1(2)° and 7.3(3)° (two independent molecules) | |

| 4-Chloro-N-(3-methylphenyl)benzamide | C₁₄H₁₂ClNO | Monoclinic | P2₁/c | Dihedral angle between aromatic rings: 12.4(1)° | [1] |

| 2-Chloro-N-(2-methylphenyl)benzamide | C₁₄H₁₂ClNO | Orthorhombic | Pna2₁ | Dihedral angle between aromatic rings: 4.08(18)° | [3] |

| 3-Chloro-N-(3-methylphenyl)benzamide | C₁₄H₁₂ClNO | Orthorhombic | Pbcn | Dihedral angle between aromatic rings: 77.4(1)° | [4] |

Key Observations and Inferences for this compound:

-

Planarity of the Amide Bond: In all analyzed derivatives, the central amide linkage (-CONH-) is essentially planar. This is a characteristic feature of amides due to the delocalization of the nitrogen lone pair into the carbonyl group, resulting in a partial double bond character of the C-N bond.

-

Conformational Isomers: The presence of two independent molecules in the asymmetric unit of 3-Chloro-N-(3-chlorophenyl)benzamide highlights the possibility of conformational polymorphism, where different crystal packing arrangements can arise from subtle differences in molecular conformation.

-

Intermolecular Interactions: A predominant feature in the crystal packing of these benzamide derivatives is the formation of intermolecular N-H···O hydrogen bonds. These interactions typically link molecules into infinite chains or tapes. It is highly probable that this compound will also exhibit similar hydrogen bonding motifs.

-

Influence of Substituents on Dihedral Angles: The dihedral angle between the two aromatic rings is significantly influenced by the position of the substituents. For instance, in 2-Chloro-N-(2-methylphenyl)benzamide, the rings are nearly coplanar, whereas in 3-Chloro-N-(3-methylphenyl)benzamide, they are significantly twisted.[3][4] For this compound, with a chloro group at the 3-position and a methyl group at the 2-position of the aniline ring, a moderate dihedral angle between the rings can be anticipated due to steric hindrance from the ortho-methyl group.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on both the benzoyl and the chloro-tolyl rings, a singlet for the methyl protons, and a broad singlet for the amide N-H proton. The exact chemical shifts and coupling patterns will depend on the electronic environment of each proton.

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide group, the carbons of the aromatic rings, and the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies for this compound include:

-

N-H stretch: A sharp absorption band around 3300 cm⁻¹.

-

C=O stretch (Amide I): A strong absorption band in the region of 1650-1680 cm⁻¹.

-

N-H bend (Amide II): An absorption band around 1550 cm⁻¹.

-

C-Cl stretch: An absorption in the fingerprint region, typically below 800 cm⁻¹.

Molecular Modeling and Computational Analysis

In the absence of experimental crystallographic data, molecular modeling can provide valuable insights into the preferred conformation and intermolecular interactions of this compound.

Computational Workflow:

Caption: A typical workflow for the computational analysis of a small molecule.

Expected Computational Findings:

-

Geometry Optimization: Density Functional Theory (DFT) calculations can be used to determine the lowest energy conformation of the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles.

-

Crystal Packing Prediction: Molecular mechanics or other computational methods can be employed to predict plausible crystal packing arrangements. These predictions can suggest the most likely space group and unit cell parameters.

-

Analysis of Intermolecular Interactions: The predicted crystal structures can be analyzed to identify and characterize the key intermolecular interactions, such as hydrogen bonds and halogen bonds, that stabilize the crystal lattice.

Potential Biological and Pharmaceutical Relevance

Conclusion

This technical guide has provided a comprehensive overview of the structural aspects of this compound, drawing on extensive data from its derivatives. The synthesis, crystallization, and characterization protocols outlined herein provide a solid framework for researchers working with this and similar compounds. The comparative analysis of the crystal structures of related benzamides offers valuable insights into the likely solid-state conformation and intermolecular interactions of the title compound. Future experimental work to determine the precise crystal structure of this compound will be invaluable for validating the inferences made in this guide and for furthering our understanding of the structure-property relationships in this important class of molecules.

References

-

Gowda, B. T., et al. (2008). 3-Chloro-N-(3-chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2215. [Link]

-

Rodrigues, V. Z., et al. (2012). 3-Chloro-N-(2-chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(1), o49. [Link]

-

Global Substance Registration System. This compound. [Link]

-

Rojas-Rojas, S., et al. (2015). Crystal structure of 3-chloro-N-(2-nitrophenyl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, 71(6), o674–o675. [Link]

-

SIELC Technologies. This compound. [Link]

-

Geng, Y.-D., et al. (2024). The crystal structure of N-benzyl-2-chloro-N-(p-tolyl) acetamide, C16H16ClNO. Zeitschrift für Kristallographie - New Crystal Structures, 239(4), 683-685. [Link]

-

Li, M., et al. (2022). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 27(19), 6529. [Link]

-

Gowda, B. T., et al. (2011). 3-Chloro-N-(3-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3277. [Link]

-

Aziz-ur-Rehman, et al. (2013). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. ResearchGate. [Link]

- Google Patents. (2003).

-

Rodrigues, V. Z., et al. (2012). 2-Chloro-N-(2-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(8), o1936. [Link]

-

Scanlon, J. D., & Willoughby, P. H. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega, 5(25), 15476–15484. [Link]

-

Al-Amiery, A. A., et al. (2022). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka. [Link]

-

Aparicio-Acosta, D. F., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. ResearchGate. [Link]

-

Pinilla, J. A., et al. (2012). Synthesis and X-ray powder diffraction data of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline. ResearchGate. [Link]

-

Saeed, A., et al. (2008). 4-Chloro-N-o-tolylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(9), o2043. [Link]

-

Jasinski, J. P., et al. (2012). Crystal structure of N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]-2-[(E)-... Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2889. [Link]

-

Geng, Y.-D., et al. (2025). The crystal structure of 1-(2-chlorophenyl)-3-(p-tolyl)urea, C14H13ClN2O. ResearchGate. [Link]

-

Gowda, B. T., et al. (2011). 4-Chloro-N-(3-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2903. [Link]

-

Rodrigues, V. Z., et al. (2012). 3-Chloro-N-(2-chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o49. [Link]c/articles/PMC3254924/)

Sources

- 1. 4-Chloro-N-(3-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Chloro-N-(2-chlorophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloro-N-(2-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Chloro-N-(3-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Spectroscopic Characterization of N-(3-Chloro-o-tolyl)benzamide

This guide provides a comprehensive overview of the essential spectroscopic techniques used to elucidate and confirm the structure of N-(3-Chloro-o-tolyl)benzamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction: The Molecular Profile of this compound

This compound, with the chemical formula C₁₄H₁₂ClNO, is a substituted aromatic amide.[1][2] Its structure comprises a benzamide moiety attached to a 3-chloro-2-methylphenyl group. The precise characterization of such molecules is fundamental in medicinal chemistry and materials science, where structure dictates function. Spectroscopic analysis provides an unambiguous confirmation of the molecular structure, purity, and electronic environment of the constituent atoms. This guide details the expected spectroscopic data and the rationale behind the experimental and interpretative processes.

Molecular Properties:

-

CAS Number: 40447-04-9[1]

Synthesis Context: Formation of the Amide Bond

The synthesis of this compound typically involves the formation of an amide bond between benzoyl chloride and 3-chloro-2-methylaniline. This reaction, a nucleophilic acyl substitution, is a cornerstone of organic synthesis.[3] Understanding the synthetic route is crucial as it informs potential impurities and side products that could be observed in analytical spectra.

A generalized synthetic protocol involves the reaction of a carboxylic acid or its activated derivative (like an acyl chloride) with an amine.[3][4] For instance, benzoyl chloride is reacted with 3-chloro-2-methylaniline, often in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct. The resulting crude product is then purified, typically by recrystallization or column chromatography, before spectroscopic analysis.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution.[6] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: NMR Sample Preparation and Acquisition

The quality of NMR data is directly dependent on meticulous sample preparation and appropriate acquisition parameters.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).[6] The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[7][8]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[7]

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

Data Presentation and Interpretation

The following data are predicted based on the analysis of structurally similar benzamide compounds and established principles of NMR spectroscopy.[9]

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.5 - 9.0 | Broad Singlet | 1H | N-H | The amide proton is typically deshielded and often appears as a broad signal due to quadrupole coupling with the nitrogen atom and potential hydrogen bonding. Its chemical shift is highly dependent on solvent and concentration. |

| ~ 7.8 - 7.9 | Multiplet | 2H | Benzoyl H-2', H-6' | These protons are ortho to the electron-withdrawing carbonyl group, leading to significant deshielding. |

| ~ 7.4 - 7.6 | Multiplet | 3H | Benzoyl H-3', H-4', H-5' | These protons of the benzoyl ring are less deshielded than the ortho protons. |

| ~ 7.2 - 7.4 | Multiplet | 3H | Tolyl H-4, H-5, H-6 | These aromatic protons on the tolyl ring will appear as a complex multiplet. |

| ~ 2.3 | Singlet | 3H | CH ₃ | The methyl protons are attached to an aromatic ring and appear as a characteristic singlet in the upfield aromatic region. |

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 165 - 167 | C =O | The carbonyl carbon of the amide is highly deshielded and appears at a characteristic downfield position. |

| ~ 135 - 140 | Tolyl C-1, C-2 | Quaternary carbons attached to nitrogen and the methyl group. |

| ~ 132 - 135 | Tolyl C-3 | The carbon atom bonded to the chlorine atom is deshielded. |

| ~ 131 - 133 | Benzoyl C-1' | The quaternary carbon of the benzoyl ring. |

| ~ 127 - 132 | Benzoyl C-2', C-6', C-4' | Aromatic carbons of the benzoyl ring. |

| ~ 125 - 129 | Tolyl C-4, C-5, C-6 | Aromatic carbons of the tolyl ring. |

| ~ 15 - 20 | C H₃ | The methyl carbon is shielded and appears in the upfield region of the spectrum. |

Visualization: NMR Workflow

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectrum Acquisition

Step-by-Step Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.

Data Presentation and Interpretation

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~ 3300 | N-H Stretch | Amide (N-H) | Medium-Strong |

| ~ 3100 - 3000 | C-H Stretch | Aromatic (sp² C-H) | Medium |

| ~ 1660 - 1680 | C=O Stretch (Amide I) | Amide (C=O) | Strong |

| ~ 1600, ~1475 | C=C Stretch | Aromatic Ring | Medium-Strong |

| ~ 1520 - 1550 | N-H Bend (Amide II) | Amide (C-N stretch coupled with N-H bend) | Medium-Strong |

| ~ 800 - 600 | C-Cl Stretch | Aryl Halide | Strong |

Causality of Key Peaks:

-

The strong absorption around 1660 cm⁻¹ (Amide I band) is one of the most characteristic peaks for an amide and is primarily due to the C=O stretching vibration.[10]

-

The peak around 3300 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide. Its position and broadness can be influenced by hydrogen bonding.[10]

-

The presence of multiple bands in the 1600-1475 cm⁻¹ region confirms the aromatic nature of the two rings.

-

A strong band in the lower frequency region (800-600 cm⁻¹) is expected for the C-Cl stretching vibration.

Visualization: Key Molecular Vibrations

Caption: Key IR vibrational modes for functional group identification.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers further structural confirmation.[11]

Experimental Protocol: Mass Spectrum Acquisition

Step-by-Step Methodology (LC-MS with Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.[11]

-

Infusion: The sample solution is infused into the ESI source at a constant flow rate.

-

Ionization: The ESI source generates gas-phase ions. For this molecule, analysis in positive ion mode is typical, which would generate the protonated molecule [M+H]⁺.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Data Presentation and Interpretation

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion | Rationale |

| 246.06 | [M+H]⁺ | The protonated molecular ion. The presence of chlorine will result in an isotopic peak at m/z 248.06 ([M+2+H]⁺) with an intensity of approximately one-third of the [M+H]⁺ peak, which is a characteristic signature for a monochlorinated compound. |

| 122.04 | [C₇H₆NO]⁺ | Fragmentation resulting from the cleavage of the amide C-N bond, forming the benzoyl cation. |

| 105.03 | [C₇H₅O]⁺ | A common fragment from benzoyl-containing compounds, resulting from the loss of NH from the [C₇H₆NO]⁺ fragment. |

| 141.03 | [C₇H₇ClN]⁺ | Fragmentation resulting from the cleavage of the amide C-N bond, forming the protonated 3-chloro-2-methylaniline fragment. |

Fragmentation Analysis: The most likely fragmentation pathway involves the cleavage of the amide bond, which is the weakest bond in the core structure. This cleavage can occur on either side of the carbonyl group, leading to characteristic fragment ions that correspond to the benzoyl and the chloro-tolyl portions of the molecule, providing strong evidence for the overall structure.

Visualization: Mass Spectrometry Workflow

Caption: General workflow for ESI-Mass Spectrometry analysis.

Conclusion

The collective data from NMR, IR, and MS provide a detailed and self-validating spectroscopic profile of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the connectivity of the substituted aromatic rings. IR spectroscopy validates the presence of key functional groups, particularly the characteristic amide linkage. Finally, mass spectrometry confirms the molecular weight and provides further structural evidence through predictable fragmentation patterns. Together, these techniques offer an unambiguous and robust characterization essential for any research or development application involving this compound.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

-

My Skin Recipes. (n.d.). (Z)-N-(1-Chloro-3-oxo-3-(piperidin-1-yl)-1-(o-tolyl)prop-1-en-2-yl)benzamide. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Spectroscopic, Quantum Chemical and Molecular Docking Studies on N-(9H-Purin-6-yl) Benzamide: A Potent Antimalarial Agent. Retrieved from [Link]

-

National Institutes of Health (NIH). (2022). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. Retrieved from [Link]

-

ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Benzamide. Retrieved from [Link]

-

MDPI. (2021). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis and characterization of benzamide metal complexes. Retrieved from [Link]

- Google Patents. (n.d.). WO2021076681A1 - Process for synthesis of picolinamides.

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

-

National Institutes of Health (NIH). (2023). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Retrieved from [Link]

-

MDPI. (2021). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Retrieved from [Link]

-

National Institutes of Health (NIH). (2015). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2017). One-pot Synthesis of Quinazolinone and Benzamide Derivatives Using SBA-Pr-SO3H as a Nanoporous Heterogeneous Acid Catalyst. Retrieved from [Link]

-

MDPI. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

-

Microbial Science Archives. (2023). Spectroscopic characterization, and anti-bacterial activity studies of the benzohydrazide derivatives complexes. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Thioamide N–C(S) Activation. Retrieved from [Link]

Sources

- 1. This compound | SIELC Technologies [sielc.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. One-pot Synthesis of Quinazolinone and Benzamide Derivatives Using SBA-Pr-SO3H as a Nanoporous Heterogeneous Acid Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. epfl.ch [epfl.ch]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to N-(3-Chloro-o-tolyl)benzamide: Synonyms, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This in-depth technical guide provides a comprehensive overview of N-(3-Chloro-o-tolyl)benzamide, a key chemical intermediate with significant relevance in pharmaceutical research and development. This document elucidates its nomenclature, including synonyms and alternative names, and delves into its chemical and physical properties. Furthermore, this guide details a representative synthetic protocol and discusses its primary application as a precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Tolfenamic Acid. Analytical methodologies, specifically High-Performance Liquid Chromatography (HPLC) for purity assessment, are also presented. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Chemical Identity and Nomenclature

This compound is a substituted aromatic amide. For clarity and comprehensive database searching, it is crucial to be aware of its various synonyms and identifiers.

Systematic and Common Names:

-

Primary IUPAC Name: N-(3-Chloro-2-methylphenyl)benzamide.[1]

-

Common Synonyms: this compound, Benzamide, N-(3-chloro-2-methylphenyl)-.[1]

Chemical Identifiers:

A compilation of the key chemical identifiers for this compound is provided in the table below for easy reference.

| Identifier | Value | Source |

| CAS Number | 40447-04-9 | |

| Molecular Formula | C₁₄H₁₂ClNO | |

| Molecular Weight | 245.71 g/mol | |

| InChI | InChI=1S/C14H12ClNO/c1-10-12(15)8-5-9-13(10)16-14(17)11-6-3-2-4-7-11/h2-9H,1H3,(H,16,17) | |

| InChIKey | YYBZYCYXYZUIHL-UHFFFAOYSA-N | |

| Canonical SMILES | CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2)Cl |

Physicochemical Properties and Characterization

Physical State: Crystalline solid.

Solubility: Generally soluble in organic solvents such as ethanol and methanol.[2][3]

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: The IR spectrum of benzamides is characterized by the presence of a strong carbonyl (C=O) stretching band and an N-H stretching band. For related benzanilides, these are typically observed in the regions of 1630-1680 cm⁻¹ and 3200-3400 cm⁻¹, respectively.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons on both the benzoyl and the tolyl rings, a singlet for the methyl group protons, and a broad singlet for the amide (N-H) proton.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns of benzamides typically involve the loss of the amino group, leading to a stable benzoyl cation.[4]

Synthesis Protocol

The synthesis of this compound can be achieved through the acylation of 3-chloro-2-methylaniline with benzoyl chloride. This is a standard method for the formation of amides. The following protocol is a representative procedure based on established methods for analogous compounds.

Reaction Scheme:

A representative synthesis workflow.

Materials and Reagents:

-

3-Chloro-2-methylaniline

-

Benzoyl chloride

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable aprotic solvent)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-chloro-2-methylaniline (1 equivalent) and pyridine (1.1 equivalents) in dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Benzoyl Chloride: Slowly add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Isolation and Purification:

Applications in Drug Development

The primary and most significant application of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of Tolfenamic Acid .

Tolfenamic Acid: An Overview